LASSBio-1632

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H20N2O6S |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

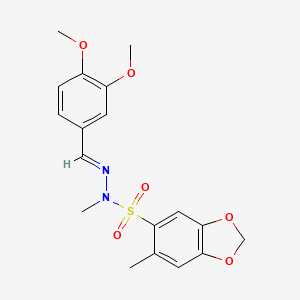

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide |

InChI |

InChI=1S/C18H20N2O6S/c1-12-7-16-17(26-11-25-16)9-18(12)27(21,22)20(2)19-10-13-5-6-14(23-3)15(8-13)24-4/h5-10H,11H2,1-4H3/b19-10+ |

InChI Key |

NZSOVSBBNFQRLT-VXLYETTFSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N(C)/N=C/C3=CC(=C(C=C3)OC)OC)OCO2 |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N(C)N=CC3=CC(=C(C=C3)OC)OC)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

LASSBio-1632: A Technical Overview of its Mechanism of Action in Asthma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for LASSBio-1632, a novel small molecule inhibitor with potential applications in the treatment of asthma. The document outlines its core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Core Mechanism of Action: Selective PDE4 Inhibition

This compound functions as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade associated with asthma. Specifically, it targets the PDE4A and PDE4D isoforms, which are highly expressed in inflammatory and immune cells.[1][2][3][4]

The inhibition of PDE4 by this compound leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates key inflammatory transcription factors. This cascade of events ultimately results in the suppression of pro-inflammatory mediators, contributing to the anti-inflammatory effects observed in preclinical models of asthma.

A pivotal outcome of this mechanism is the reduction of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine implicated in the pathogenesis of asthma.[1][2][4] Preclinical studies have demonstrated that this compound effectively suppresses TNF-α expression in lung tissue.[1][2][4]

Quantitative Data: Potency and Efficacy

The inhibitory potency of this compound against its primary targets has been quantified through in vitro assays. The following table summarizes the key IC50 values.

| Target Enzyme | IC50 Value (µM) |

| PDE4A | 0.5 |

| PDE4D | 0.7 |

| Data sourced from multiple references.[1][2][3] |

Preclinical Efficacy in Asthma Models

This compound has demonstrated significant efficacy in preclinical in vivo models of asthma, primarily through the inhibition of airway hyperreactivity (AHR) and relaxation of bronchial smooth muscle.

Key Preclinical Findings:

-

Inhibition of Airway Hyperreactivity: this compound has been shown to block lipopolysaccharide (LPS)-induced airway hyperreactivity in murine models.[1][2][4]

-

Bronchodilation: The compound elicits relaxation of guinea pig trachea, indicating its potential as a bronchodilator.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated.

Caption: this compound inhibits PDE4, increasing cAMP and leading to reduced inflammation and bronchodilation.

Caption: Preclinical evaluation workflow for this compound, from in vitro enzyme assays to in vivo models.

Experimental Protocols

The following summaries describe the methodologies employed in the preclinical evaluation of this compound, based on available literature. Please note that these are high-level overviews and the full, detailed protocols can be found in the primary research publication by Nunes et al. (2020) in the European Journal of Medicinal Chemistry.

Phosphodiesterase 4 (PDE4) Inhibition Assay

-

Assay Type: IMAP (Immobilized Metal Affinity-based Phosphorescence) Fluorescence Polarization Assay.[1][5][6]

-

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of PDE4A and PDE4D isoforms.

-

General Procedure: Recombinant human PDE4A and PDE4D enzymes are incubated with a fluorescently labeled cAMP substrate in the presence of varying concentrations of this compound. The PDE4 enzyme hydrolyzes the cAMP, and the resulting fluorescent monophosphate product binds to the IMAP beads. The degree of fluorescence polarization is measured, which is inversely proportional to the enzyme activity. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

LPS-Induced Airway Hyperreactivity (AHR) in A/J Mice

-

Animal Model: A/J mice, which are susceptible to airway inflammation.[1][5][6]

-

Objective: To evaluate the in vivo efficacy of this compound in a model of non-allergic asthma.

-

General Procedure: Mice are challenged with an inhalation of lipopolysaccharide (LPS) to induce airway inflammation and hyperreactivity. This compound is administered to the animals (typically orally) prior to or after the LPS challenge. Airway hyperreactivity is then assessed by measuring the respiratory system's response to a bronchoconstricting agent (e.g., methacholine) using techniques like invasive plethysmography. Additionally, lung tissue is collected to measure levels of inflammatory markers such as TNF-α via ELISA or other immunoassays.

Guinea Pig Tracheal Ring Relaxation Assay

-

Model: Isolated tracheal rings from both non-sensitized and ovalbumin-sensitized guinea pigs.[1]

-

Objective: To assess the direct bronchodilatory effect of this compound on airway smooth muscle.

-

General Procedure: Tracheal rings are isolated and mounted in an organ bath containing a physiological salt solution. The rings are pre-contracted with a spasmogen (e.g., histamine or carbachol). Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation of the tracheal smooth muscle is measured isometrically. Concentration-response curves are generated to calculate the pEC50 (negative logarithm of the molar concentration that produces 50% of the maximum response) and the Emax (maximum relaxation effect).

Conclusion

This compound is a promising preclinical candidate for the treatment of asthma. Its mechanism of action is centered on the selective inhibition of PDE4A and PDE4D, leading to a dual benefit of anti-inflammatory effects, evidenced by the suppression of TNF-α, and bronchodilation. The quantitative data on its potency and the positive outcomes in in vivo models of airway hyperreactivity warrant further investigation and development. The experimental protocols outlined provide a basis for the continued study of this and similar compounds in the field of respiratory drug discovery.

References

LASSBio-1632: A Technical Whitepaper on the Selective Inhibition of PDE4A and PDE4D

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1632, a novel sulfonyl hydrazone derivative of LASSBio-448, has emerged as a promising lead compound for the treatment of inflammatory airway diseases. This document provides a comprehensive technical overview of this compound, focusing on its selective inhibitory activity against phosphodiesterase 4A (PDE4A) and PDE4D. We present a compilation of its quantitative inhibitory data, detailed experimental methodologies for its evaluation, and visual representations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), playing a crucial role in regulating a wide array of cellular processes, particularly in inflammatory and immune responses. The PDE4 family comprises four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Inhibition of PDE4 has been a key strategy in the development of novel therapeutics for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This compound has been identified as a selective inhibitor of the PDE4A and PDE4D isoforms, demonstrating potent anti-inflammatory effects in preclinical studies.[1][2] This selectivity is significant as it may offer a more favorable therapeutic window with reduced side effects compared to non-selective PDE4 inhibitors.

Quantitative Inhibitory Data

The inhibitory activity of this compound against PDE4A and PDE4D has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | PDE4A IC50 (µM) | PDE4D IC50 (µM) |

| This compound | 0.5 | 0.7 |

Table 1: Inhibitory activity of this compound against PDE4A and PDE4D isoforms.[1][2]

Experimental Protocols

Synthesis of this compound

This compound is synthesized as a sulfonyl hydrazone analogue of LASSBio-448.[2] The general synthetic approach involves the reaction of a substituted sulfonyl chloride with hydrazine hydrate to form a sulfonyl hydrazide intermediate. This intermediate is then condensed with an appropriate aldehyde or ketone to yield the final sulfonyl hydrazone product, this compound.

DOT Script for Synthesis Workflow:

Caption: General synthesis workflow for this compound.

PDE4 Inhibition Assay: IMAP Fluorescence Polarization

The inhibitory activity of this compound against PDE4A and PDE4D is determined using an IMAP (Immobilized Metal Affinity Particle) Fluorescence Polarization (FP) assay. This homogeneous, non-radioactive assay measures the enzymatic activity of PDE4 by detecting the hydrolysis of a fluorescently labeled cAMP substrate.

Protocol:

-

Enzyme and Compound Preparation: Recombinant human PDE4A and PDE4D enzymes are diluted in assay buffer. This compound is prepared in a series of concentrations.

-

Reaction Initiation: The PDE4 enzyme is pre-incubated with this compound or vehicle control in a 384-well plate. The reaction is initiated by the addition of a fluorescently labeled cAMP substrate.

-

Incubation: The reaction mixture is incubated at room temperature to allow for enzymatic hydrolysis of the substrate.

-

Detection: The IMAP binding reagent, containing trivalent metal-coated nanoparticles, is added to the wells. These nanoparticles bind to the phosphorylated product (fluorescently labeled AMP), causing a change in the fluorescence polarization.

-

Measurement: The fluorescence polarization is measured using a microplate reader. The degree of inhibition is calculated by comparing the signal from wells containing this compound to the control wells.

DOT Script for IMAP FP Assay Workflow:

Caption: IMAP Fluorescence Polarization assay workflow.

In Vivo Model: LPS-Induced Airway Hyperreactivity

The in vivo efficacy of this compound is assessed in a mouse model of lipopolysaccharide (LPS)-induced airway hyperreactivity, a model that mimics key features of inflammatory airway diseases.[3]

Protocol:

-

Animal Acclimatization: Male A/J mice are acclimatized for one week before the experiment.

-

This compound Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose.

-

LPS Challenge: After a defined period following drug administration, mice are challenged with an intranasal or intratracheal instillation of LPS to induce airway inflammation and hyperreactivity.

-

Airway Responsiveness Measurement: Airway hyperreactivity is assessed using a whole-body plethysmograph to measure the response to increasing concentrations of a bronchoconstrictor, such as methacholine.

-

Sample Collection: Following the assessment of airway responsiveness, bronchoalveolar lavage (BAL) fluid and lung tissue are collected for further analysis.

DOT Script for In Vivo Experimental Workflow:

Caption: Workflow for the LPS-induced airway hyperreactivity model.

Measurement of TNF-α in Lung Tissue: ELISA

The anti-inflammatory effect of this compound is further evaluated by measuring the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in lung tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]

Protocol:

-

Lung Tissue Homogenization: Lung tissue collected from the in vivo experiment is homogenized in a lysis buffer containing protease inhibitors.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant is collected.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for mouse TNF-α is used.

-

Lung homogenate samples and TNF-α standards are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

-

A substrate solution is added, which develops color in proportion to the amount of TNF-α present.

-

-

Measurement and Analysis: The absorbance is read on a microplate reader, and the concentration of TNF-α in the samples is determined by comparison to the standard curve.

DOT Script for TNF-α ELISA Workflow:

Caption: Workflow for TNF-α measurement by ELISA.

Signaling Pathways

General PDE4 Signaling Pathway

PDE4 enzymes play a critical role in the cAMP signaling cascade. By hydrolyzing cAMP to AMP, they terminate its signaling activity. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression, including the suppression of pro-inflammatory cytokines like TNF-α.

DOT Script for General PDE4 Signaling Pathway:

Caption: General PDE4 signaling pathway and point of inhibition.

PDE4A and PDE4D Specific Signaling

While both PDE4A and PDE4D hydrolyze cAMP, they are localized to different subcellular compartments and are part of distinct signaling complexes. This differential localization allows them to regulate specific cAMP-dependent processes.

-

PDE4A: Often found in complexes with scaffolding proteins, PDE4A is involved in regulating cAMP signaling near the plasma membrane and can influence G-protein coupled receptor (GPCR) signaling.[5]

-

PDE4D: Is known to be recruited to the β2-adrenergic receptor in a β-arrestin-dependent manner, playing a key role in the desensitization of this receptor.[6] It is also implicated in regulating cAMP levels that influence the phosphorylation of CREB.[6]

DOT Script for PDE4A and PDE4D Differential Signaling:

Caption: Differential signaling pathways involving PDE4A and PDE4D.

Conclusion

This compound is a selective inhibitor of PDE4A and PDE4D with demonstrated anti-inflammatory properties in preclinical models. The data and protocols presented in this whitepaper provide a solid foundation for further investigation into its therapeutic potential. The selective nature of this compound may translate into an improved safety profile, making it a compelling candidate for the treatment of inflammatory airway diseases. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biogot.com [biogot.com]

- 5. researchgate.net [researchgate.net]

- 6. Critical Role of PDE4D in β2-Adrenoceptor-dependent cAMP Signaling in Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

LASSBio-1632: A Technical Overview of a Novel TNF-α Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1632 has emerged as a promising small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. This compound acts as a selective inhibitor of phosphodiesterase 4 (PDE4), specifically targeting the PDE4A and PDE4D isoforms. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the production of TNF-α. This guide will detail the available data on its inhibitory activity and provide insights into the methodologies for its study, serving as a valuable resource for researchers in the field of inflammation and drug discovery.

Introduction to this compound and its Target: TNF-α

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The development of therapies that inhibit TNF-α has revolutionized the treatment of these conditions. This compound represents a novel approach to TNF-α modulation by targeting an upstream signaling molecule, phosphodiesterase 4 (PDE4).

Mechanism of Action: Indirect Inhibition of TNF-α via PDE4

This compound exerts its anti-inflammatory effects through the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, particularly the PDE4A and PDE4D isoforms, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates key signaling components in the inflammatory cascade, ultimately leading to a reduction in the transcription and synthesis of pro-inflammatory cytokines, most notably TNF-α.

Signaling Pathway Diagram

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and subsequent suppression of TNF-α production.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data available for this compound's inhibitory activity.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | PDE4A | 0.5 µM | Enzymatic Assay | [1] |

| IC50 | PDE4D | 0.7 µM | Enzymatic Assay | [1] |

| TNF-α Inhibition | - | Suppresses production in lung tissue | In vivo preclinical asthma model | [1] |

Note: Specific quantitative data on the percentage of TNF-α inhibition or an IC50 value for TNF-α suppression by this compound is not yet publicly available.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments related to this compound.

PDE4 Inhibition Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 isoforms.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PDE4A and PDE4D.

Materials:

-

Recombinant human PDE4A and PDE4D enzymes

-

This compound

-

cAMP (substrate)

-

5'-nucleotidase (snake venom)

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Malachite green reagent for phosphate detection

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.

-

In a 96-well plate, add the PDE4 enzyme (either PDE4A or PDE4D) to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.

-

Initiate the reaction by adding cAMP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase to each well. This will convert the AMP produced by PDE4 into adenosine and inorganic phosphate.

-

Incubate the plate at 37°C for a further period (e.g., 15 minutes).

-

Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram: PDE4 Inhibition Assay

Caption: A stepwise workflow for determining the in vitro inhibitory activity of this compound against PDE4 enzymes.

TNF-α Inhibition Assay in Macrophages (General Protocol)

This protocol outlines a standard method to assess the ability of a compound to inhibit TNF-α production in cultured macrophages.

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced TNF-α production by this compound in a macrophage cell line.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for TNF-α

-

24-well or 96-well cell culture plates

Procedure:

-

Seed the macrophage cells into a culture plate at an appropriate density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in cell culture medium.

-

Pre-treat the cells with the different concentrations of this compound for a specific duration (e.g., 1 hour). Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.

-

Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control.

Experimental Workflow Diagram: TNF-α Inhibition Assay

Caption: A procedural workflow for assessing the in vitro TNF-α inhibitory potential of this compound in macrophages.

Conclusion and Future Directions

This compound is a selective PDE4A and PDE4D inhibitor that has demonstrated the ability to suppress TNF-α production in a preclinical setting. Its mechanism of action, involving the elevation of intracellular cAMP, presents a validated therapeutic strategy for inflammatory diseases. While the initial data are promising, further research is required to fully characterize its pharmacological profile. Specifically, detailed dose-response studies are needed to quantify its potency in inhibiting TNF-α production in various cell types and in vivo models. Elucidation of its pharmacokinetic and pharmacodynamic properties will also be critical for its potential translation into a clinical candidate. This technical guide provides a foundational resource for scientists and researchers to build upon in the ongoing investigation of this compound as a novel anti-inflammatory agent.

References

LASSBio-1632: A Technical Guide to its Interaction with Cyclic AMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

LASSBio-1632 is a novel synthetic sulfonyl hydrazone derivative that has emerged as a promising lead candidate for the treatment of inflammatory diseases, particularly asthma. Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound effectively elevates cAMP concentrations, leading to the modulation of downstream signaling pathways that govern inflammatory responses. This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the cAMP signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to the Cyclic AMP Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and versatile second messenger system that plays a pivotal role in regulating a myriad of cellular processes, including inflammation, metabolism, and smooth muscle relaxation. The intracellular concentration of cAMP is tightly controlled by the balanced activities of two enzyme families: adenylyl cyclases (AC), which synthesize cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to its inactive form, 5'-AMP.

Phosphodiesterase 4 (PDE4) is a key member of the PDE superfamily and is predominantly expressed in inflammatory and immune cells. It exhibits high specificity for cAMP and is a critical regulator of cAMP levels in these cell types. Elevated intracellular cAMP levels, through the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), lead to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production (e.g., TNF-α) and the relaxation of airway smooth muscle.

This compound: A Selective PDE4 Inhibitor

This compound has been identified as a potent and selective inhibitor of PDE4, with a particular preference for the PDE4A and PDE4D isoforms. This selectivity is a key attribute, as the different PDE4 isoforms are implicated in distinct physiological and pathological processes. The inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP, thereby potentiating the anti-inflammatory and bronchodilatory effects mediated by the cAMP signaling pathway.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound against specific PDE4 isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| PDE4A | 0.5 |

| PDE4D | 0.7 |

Data sourced from Nunes IK, et al. Eur J Med Chem. 2020;204:112492.

Experimental Protocols

PDE4 Inhibition Assay

The following protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against PDE4 isoforms.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PDE4A and PDE4D.

Materials:

-

Recombinant human PDE4A and PDE4D enzymes

-

This compound

-

cAMP (substrate)

-

5'-Nucleotidase (from Crotalus atrox)

-

Inorganic pyrophosphatase

-

Malachite Green-based phosphate detection reagent

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

96-well microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the PDE4 enzyme (PDE4A or PDE4D), and the diluted this compound or vehicle control.

-

Initiate the reaction by adding cAMP to a final concentration within the linear range of the enzyme activity.

-

Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear phase.

-

Stop the PDE4 reaction by adding a stopping reagent (e.g., 0.1 M HCl).

-

Add 5'-nucleotidase and inorganic pyrophosphatase to the wells and incubate to convert the resulting 5'-AMP to adenosine and inorganic phosphate.

-

Add the Malachite Green-based reagent to detect the amount of inorganic phosphate generated.

-

Measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound inhibits PDE4, increasing cAMP and promoting anti-inflammatory effects.

Caption: Workflow for determining the IC50 of this compound in a PDE4 inhibition assay.

Conclusion

This compound represents a significant advancement in the development of selective PDE4 inhibitors. Its ability to specifically target PDE4A and PDE4D isoforms and consequently upregulate the cAMP signaling pathway underscores its potential as a therapeutic agent for inflammatory conditions such as asthma. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in the further investigation and clinical application of this compound and similar compounds that modulate the cyclic AMP signaling pathway. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the precise molecular interactions governing its isoform selectivity.

LASSBio-1632: A Technical Overview of its Discovery and Synthesis as a Novel Phosphodiesterase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of LASSBio-1632, a novel sulfonyl hydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase-4A (PDE4A) and PDE4D. This compound emerged from a lead-optimization program based on the prototype LASSBio-448. This document details the pharmacological profile of this compound, including its inhibitory activity against PDE4 isoforms and its efficacy in preclinical models of asthma. Furthermore, a comprehensive description of the synthetic route and detailed experimental protocols for its biological evaluation are provided to facilitate further research and development.

Introduction

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in inflammatory cells are associated with the suppression of pro-inflammatory mediators. Consequently, PDE4 has emerged as a key therapeutic target for inflammatory diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). This compound was developed as a selective inhibitor of PDE4A and PDE4D isoforms, which are prominently expressed in inflammatory cells. This selectivity profile is anticipated to offer a favorable therapeutic window with a reduced side-effect profile compared to non-selective PDE4 inhibitors.

Discovery and Rationale

The discovery of this compound was the result of a lead-optimization effort starting from the sulfonamide prototype, LASSBio-448. The research aimed to enhance the potency and selectivity for specific PDE4 isoforms. The core strategy involved the synthesis of two series of analogues: sulfonamides and sulfonyl hydrazones. This led to the identification of this compound, a sulfonyl hydrazone derivative, which demonstrated a promising profile as an anti-asthmatic agent.[1][2]

Pharmacological Profile

This compound has been characterized as a selective inhibitor of PDE4A and PDE4D. Its in vitro inhibitory activity and in vivo efficacy in a model of allergic airway inflammation are summarized below.

In Vitro PDE4 Inhibitory Activity

The inhibitory potency of this compound against human recombinant PDE4 isoforms was determined using an IMAP fluorescence polarization assay. The half-maximal inhibitory concentrations (IC50) are presented in Table 1.

| Compound | PDE4A IC50 (µM) | PDE4D IC50 (µM) |

| This compound | 0.5 | 0.7 |

In Vivo Anti-inflammatory and Anti-asthmatic Activity

This compound has demonstrated significant anti-inflammatory and anti-asthmatic effects in preclinical models. Key findings include the blockade of airway hyperreactivity and the inhibition of tumor necrosis factor-alpha (TNF-α) production in lung tissue.

| Parameter | Effect of this compound |

| Airway Hyperreactivity | Significant blockade |

| TNF-α Production in Lung | Inhibition |

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The key step involves the condensation of a sulfonyl hydrazine intermediate with an appropriate aldehyde or ketone.

Experimental Protocol for Synthesis

Step 1: Synthesis of the Sulfonyl Hydrazine Intermediate

A solution of the appropriate sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a stirred solution of hydrazine hydrate (2.0 eq) in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the sulfonyl hydrazine intermediate, which may be used in the next step without further purification.

Step 2: Synthesis of this compound

To a solution of the sulfonyl hydrazine intermediate (1.0 eq) in ethanol, the corresponding aldehyde or ketone (1.0-1.2 eq) is added, followed by a catalytic amount of acetic acid. The reaction mixture is heated at reflux for 4-8 hours. Upon cooling, the product often precipitates and can be collected by filtration. If no precipitate forms, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Biological Evaluation Protocols

PDE4A and PDE4D Inhibition Assay

Principle: The PDE4 inhibitory activity of this compound is determined using the IMAP™ Fluorescence Polarization (FP) assay. This assay measures the binding of a fluorescently labeled cAMP substrate to a trivalent metal-containing nanoparticle following its hydrolysis by PDE4.

Protocol:

-

Human recombinant PDE4A and PDE4D enzymes are used.

-

The assay is performed in a 384-well microplate.

-

A reaction mixture containing the respective PDE4 enzyme, assay buffer, and varying concentrations of this compound (or vehicle control) is pre-incubated for 15 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of a fluorescently labeled cAMP substrate.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The IMAP binding reagent is added to stop the reaction and initiate the binding of the hydrolyzed fluorescent substrate.

-

After a 30-minute incubation, the fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated from the concentration-response curves using non-linear regression analysis.

Ovalbumin-Induced Airway Hyperreactivity in Mice

Principle: This model mimics the allergic airway inflammation characteristic of asthma. Mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an inflammatory response and airway hyperreactivity.

Protocol:

-

BALB/c mice are sensitized with an intraperitoneal injection of OVA emulsified in aluminum hydroxide on days 0 and 14.

-

From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.

-

This compound (at various doses) or vehicle is administered orally 1 hour before each OVA challenge.

-

24 hours after the final challenge, airway hyperreactivity to increasing concentrations of methacholine is assessed using a whole-body plethysmograph.

-

Bronchoalveolar lavage fluid (BALF) is collected to determine inflammatory cell infiltration.

-

Lung tissue is harvested for histological analysis and measurement of inflammatory mediators.

TNF-α Measurement in Lung Tissue

Principle: The concentration of TNF-α in lung tissue homogenates is quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).

Protocol:

-

Lung tissue samples are homogenized in a lysis buffer containing protease inhibitors.

-

The homogenates are centrifuged, and the supernatants are collected.

-

The total protein concentration in each supernatant is determined using a standard protein assay (e.g., BCA assay).

-

A commercial mouse TNF-α ELISA kit is used according to the manufacturer's instructions.

-

Briefly, lung homogenates (normalized for total protein content) and TNF-α standards are added to a microplate pre-coated with a capture antibody specific for mouse TNF-α.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, and the resulting color development is proportional to the amount of TNF-α present.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and inactivate various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators like TNF-α.

References

LASSBio-1632: A Deep Dive into the Structure-Activity Relationship of a Novel Phosphodiesterase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for LASSBio-1632, a novel sulfonyl hydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase-4 (PDE4). Developed as an evolution of the prototype LASSBio-448, this compound has demonstrated significant potential as an anti-inflammatory and anti-asthmatic agent. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound and its analogues, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Core Compound Profile: this compound

This compound is a sulfonyl hydrazone analogue of the sulfonamide prototype LASSBio-448.[1] It has been identified as a promising lead candidate for the treatment of asthma and other inflammatory lung diseases due to its selective inhibition of PDE4A and PDE4D isoforms.[1]

Structure-Activity Relationship (SAR) Analysis

The development of this compound stemmed from lead optimization studies on LASSBio-448. A key finding in the SAR of this series is the critical role of the N-methylation on the sulfonyl hydrazone scaffold for potent PDE4 inhibitory activity. This is clearly demonstrated by comparing the activity of this compound with its non-methylated counterpart, LASSBio-1624.

Table 1: Comparative Inhibitory Activity of this compound and Analogues against PDE4 Isoforms

| Compound | Structure | R Group | PDE4A IC₅₀ (µM) | PDE4D IC₅₀ (µM) |

| This compound | Sulfonyl hydrazone | -CH₃ | 0.5 | 0.7 |

| LASSBio-1624 | Sulfonyl hydrazone | -H | Inactive | Inactive |

Data sourced from multiple studies.[1][2]

The N-methylated sulfonyl hydrazone, this compound, exhibits potent inhibitory activity against PDE4A and PDE4D, while the non-methylated analogue, LASSBio-1624, is inactive.[2] This stark difference underscores the importance of the methyl group for the compound's biological activity, a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[2] This substitution can influence the compound's conformation, binding affinity, and metabolic stability.

Biological Activity and Therapeutic Potential

This compound has shown significant promise in preclinical models of asthma and inflammation. Its biological effects are attributed to its ability to selectively inhibit PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 2: Summary of Preclinical Biological Activities of this compound

| Activity | Experimental Model | Key Findings |

| Anti-inflammatory | LPS-induced in lung tissue | Blockade of TNF-α production.[1][2] |

| Anti-asthmatic | Animal models of asthma | Blockade of airway hyper-reactivity (AHR).[1] |

| Bronchodilator | Guinea pig trachea (non-sensitized and sensitized) | Relaxation of tracheal smooth muscle.[1] |

Mechanism of Action: PDE4 Inhibition Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE4 enzymes. PDE4 is a family of enzymes that specifically hydrolyze cAMP, a crucial second messenger involved in the regulation of inflammatory and immune responses. By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediators and relaxation of airway smooth muscle.

Caption: this compound inhibits PDE4, increasing cAMP levels and leading to anti-inflammatory effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound and its analogues.

Synthesis of Sulfonyl Hydrazone Analogues

The synthesis of this compound and its analogues is achieved through a multi-step process starting from commercially available materials. The general synthetic route involves the reaction of a substituted benzenesulfonyl chloride with hydrazine to form the corresponding sulfonylhydrazide, followed by condensation with an appropriate aldehyde or ketone to yield the final sulfonyl hydrazone product. N-methylation is typically performed as a subsequent step.

Caption: Synthetic workflow for this compound and its analogues.

PDE4 Enzyme Inhibition Assay

The inhibitory activity of the synthesized compounds against different PDE4 isoforms is determined using a standard in vitro enzyme assay.

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D) are used.

-

Substrate: The assay utilizes cAMP as the substrate.

-

Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or the generated AMP is quantified.

-

Procedure:

-

The compounds are pre-incubated with the PDE4 enzyme in an assay buffer.

-

The reaction is initiated by the addition of cAMP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is terminated, and the product is detected using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or HPLC-based methods.

-

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Production Assay in LPS-Stimulated Lung Tissue

The anti-inflammatory activity of this compound is assessed by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated lung tissue.

-

Animal Model: Mice or rats are used for this ex vivo assay.

-

Procedure:

-

Animals are treated with this compound or vehicle control.

-

After a specific time, the animals are challenged with an inflammatory stimulus, such as intranasal or intratracheal administration of LPS.

-

After the challenge, the animals are euthanized, and the lung tissue is collected.

-

The lung tissue is homogenized, and the levels of TNF-α in the lung homogenate are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis: The percentage of inhibition of TNF-α production by this compound is calculated by comparing the levels in the treated group to the vehicle-treated control group.

Airway Hyper-reactivity (AHR) Model

The in vivo anti-asthmatic potential of this compound is evaluated in an animal model of AHR.

-

Animal Model: Typically, ovalbumin (OVA)-sensitized and challenged mice or guinea pigs are used to induce an allergic asthma phenotype.

-

Procedure:

-

Animals are sensitized with OVA and an adjuvant, followed by repeated challenges with OVA to induce AHR.

-

The animals are treated with this compound or a vehicle control prior to the final OVA challenge.

-

Airway responsiveness is measured by exposing the animals to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) and measuring the changes in lung function parameters (e.g., airway resistance and compliance) using a whole-body plethysmograph.

-

-

Data Analysis: The dose of the bronchoconstrictor required to cause a certain increase in airway resistance (e.g., PC₂₀₀) is determined. A higher PC₂₀₀ value in the this compound-treated group compared to the control group indicates a reduction in AHR.

Guinea Pig Trachea Relaxation Assay

The bronchodilator effect of this compound is assessed by its ability to relax pre-contracted guinea pig tracheal smooth muscle.

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Procedure:

-

The tracheal rings are pre-contracted with a contractile agent such as carbachol or histamine.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation of the tracheal smooth muscle is recorded using an isometric force transducer.

-

-

Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced by the contractile agent. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.

Conclusion

This compound represents a significant advancement in the development of selective PDE4 inhibitors. The SAR studies have highlighted the critical importance of the N-methyl group on the sulfonyl hydrazone scaffold for its potent biological activity. Preclinical studies have demonstrated its potential as an anti-inflammatory and anti-asthmatic agent, with a clear mechanism of action involving the inhibition of PDE4A and PDE4D isoforms. The experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of this promising class of compounds. Further research into the broader SAR of the sulfonyl hydrazone series and in-depth preclinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

The Pharmacological Profile of LASSBio-1632: A Selective PDE4 Inhibitor for Inflammatory Airway Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-1632 is a novel sulfonyl hydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with notable activity against the PDE4A and PDE4D isoforms.[1] Preclinical studies have highlighted its potential as a therapeutic agent for inflammatory airway diseases, particularly asthma. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, inhibitory activity, and effects in preclinical models of asthma. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune and airway smooth muscle cells.[2][3] Elevated cAMP levels lead to the suppression of inflammatory cell activity and promote bronchodilation, making PDE4 an attractive target for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. This compound has emerged from a lead-optimization program focused on developing selective PDE4 inhibitors with an improved therapeutic window.

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of PDE4 enzymes, specifically the PDE4A and PDE4D isoforms. By inhibiting the breakdown of cAMP, this compound increases intracellular cAMP concentrations in key cells involved in the pathophysiology of asthma, such as eosinophils, neutrophils, and airway smooth muscle cells. This elevation in cAMP leads to two primary downstream effects:

-

Anti-inflammatory Effects: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors. This leads to a reduction in the production and release of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α).

-

Bronchodilation: In airway smooth muscle cells, elevated cAMP promotes muscle relaxation, leading to the widening of the airways.

Quantitative Pharmacological Data

The inhibitory activity of this compound against PDE4 isoforms has been quantified in enzymatic assays. The following table summarizes the available data.

| Target Isoform | IC50 (µM) |

| PDE4A | 0.5 |

| PDE4D | 0.7 |

Table 1: Inhibitory Concentration (IC50) of this compound against PDE4A and PDE4D isoforms.[1]

Preclinical Efficacy

Inhibition of TNF-α Production

In preclinical models, this compound has demonstrated a significant ability to inhibit the production of TNF-α in lung tissue, a key cytokine in the inflammatory response in asthma.

Attenuation of Airway Hyper-reactivity (AHR)

This compound has been shown to effectively block airway hyper-reactivity in animal models of asthma, indicating its potential to alleviate the exaggerated bronchoconstrictor response characteristic of the disease.

Experimental Protocols

PDE4 Enzymatic Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly detailed, a general methodology for determining PDE4 inhibition involves the following steps:

-

Enzyme and Substrate Preparation: Recombinant human PDE4A and PDE4D enzymes are used. The substrate, cAMP, is prepared at a concentration typically below the Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.

-

Compound Incubation: this compound, at various concentrations, is pre-incubated with the PDE4 enzyme in an appropriate assay buffer.

-

Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of cAMP. After a defined incubation period, the reaction is terminated, often by the addition of a stop reagent.

-

Detection: The amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. Common detection methods include fluorescence polarization, scintillation proximity assay (SPA), or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Measurement of TNF-α in Lung Tissue (General Protocol)

The quantification of TNF-α in lung tissue homogenates is typically performed using an ELISA kit.

-

Tissue Homogenization: Lung tissue samples are collected from animals in preclinical models and are homogenized in a lysis buffer containing protease inhibitors.

-

Centrifugation: The homogenates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

-

ELISA Procedure:

-

A microplate pre-coated with a capture antibody specific for TNF-α is used.

-

Standards and lung tissue supernatants are added to the wells and incubated.

-

After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

-

Data Analysis: The concentration of TNF-α in the samples is determined by comparing their absorbance to a standard curve.

Assessment of Airway Hyper-reactivity in Guinea Pigs (General Protocol)

Airway hyper-reactivity in guinea pigs is often assessed using whole-body plethysmography.

-

Animal Sensitization: Guinea pigs are sensitized to an allergen, commonly ovalbumin, to induce an asthmatic phenotype.

-

Drug Administration: this compound or a vehicle control is administered to the animals, typically via oral gavage or inhalation.

-

Bronchial Challenge: The animals are placed in a whole-body plethysmograph and exposed to a bronchoconstricting agent, such as methacholine or histamine, delivered as an aerosol.

-

Measurement of Airway Resistance: Respiratory parameters, including tidal volume, respiratory rate, and specific airway resistance, are continuously monitored.

-

Data Analysis: The degree of bronchoconstriction in response to the challenge is quantified and compared between the this compound-treated and control groups to determine the effect on airway hyper-reactivity.[4]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of PDE4 inhibition and a typical experimental workflow for evaluating a PDE4 inhibitor.

Caption: Signaling pathway of this compound via PDE4 inhibition.

Caption: Experimental workflow for the pharmacological evaluation of this compound.

References

- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases [frontiersin.org]

- 4. [Measurement of airway resistance and reactivity in guinea pigs using double-chamber plethysmography] - PubMed [pubmed.ncbi.nlm.nih.gov]

LASSBio-1632: A Preclinical N-Sulfonylhydrazone Derivative for Inflammatory Pulmonary Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LASSBio-1632 is a novel N-sulfonylhydrazone derivative identified as a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with promising preclinical activity for the treatment of inflammatory pulmonary diseases such as asthma. By selectively targeting PDE4A and PDE4D isoforms, this compound modulates downstream inflammatory pathways, leading to the suppression of key pro-inflammatory cytokines and a reduction in airway hyperreactivity. This technical guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying mechanism of action of this compound.

Introduction

Inflammatory pulmonary diseases, including asthma and chronic obstructive pulmonary disease (COPD), are characterized by chronic airway inflammation, airway hyperresponsiveness, and airflow obstruction. Phosphodiesterase 4 (PDE4) has emerged as a key therapeutic target in these conditions due to its role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators.

This compound, a compound developed by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro, has been identified as a lead candidate from a series of N-sulfonylhydrazone derivatives. It demonstrates selective inhibitory activity against PDE4A and PDE4D isoforms, which are critically involved in the inflammatory cascade within the lungs.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the selective inhibition of PDE4A and PDE4D. PDE4 enzymes are responsible for the hydrolysis of cAMP. By inhibiting these specific isoforms, this compound increases intracellular cAMP levels in immune and airway smooth muscle cells. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream targets involved in the inflammatory response. A key consequence of this pathway is the suppression of Tumor Necrosis Factor-alpha (TNF-α) production, a pivotal pro-inflammatory cytokine in asthma and other inflammatory diseases. The increase in cAMP also promotes smooth muscle relaxation, contributing to bronchodilation.

Methodological & Application

Application Notes and Protocols: LASSBio-1632 In Vitro PDE4 Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

LASSBio-1632 is a novel sulfonyl hydrazone derivative identified as a selective inhibitor of phosphodiesterase 4 (PDE4), particularly the PDE4A and PDE4D isoforms. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, leading to a reduction in the inflammatory response. This makes PDE4 inhibitors like this compound promising therapeutic candidates for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

These application notes provide a detailed protocol for the in vitro enzymatic assay of this compound's inhibitory activity on PDE4, enabling researchers to reliably assess its potency and selectivity.

Quantitative Data Summary

The inhibitory activity of this compound and its parent compound, LASSBio-448, against various PDE4 isoforms is summarized below. This data is crucial for understanding the selectivity profile of these compounds.

| Compound | PDE4A IC50 (µM) | PDE4B IC50 (µM) | PDE4C IC50 (µM) | PDE4D IC50 (µM) |

| This compound | 0.5 | Not Reported | Not Reported | 0.7 |

| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Signaling Pathway Diagram

Caption: this compound inhibits PDE4, increasing cAMP levels and reducing inflammation.

Experimental Protocol: In Vitro PDE4 Enzymatic Assay (Fluorescence Polarization)

This protocol is based on a common method for measuring PDE4 activity and is suitable for determining the IC50 values of inhibitors like this compound.

Materials and Reagents:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

This compound

-

Rolipram (as a positive control)

-

Fluorescein-labeled cAMP (FAM-cAMP)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Binding Agent (e.g., IMAP beads or similar)

-

Dimethyl sulfoxide (DMSO)

-

96-well or 384-well black microplates

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution series of this compound in assay buffer to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant PDE4 isoforms to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically.

-

Prepare the FAM-cAMP substrate solution in assay buffer to a final concentration of approximately 100 nM.

-

-

Assay Reaction:

-

Add the diluted this compound or control (rolipram, buffer with DMSO) to the wells of the microplate.

-

Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

-

Detection:

-

Stop the reaction by adding the binding agent, which will bind to the hydrolyzed 5'-AMP.

-

Incubate for the recommended time to allow for binding.

-

Measure the fluorescence polarization (FP) using a suitable plate reader.

-

-

Data Analysis:

-

The FP signal is inversely proportional to the amount of cAMP remaining.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro PDE4 enzymatic assay using fluorescence polarization.

Application Notes and Protocols for Evaluating LASSBio-1632 in a TNF-α Release Assay in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific experimental data for LASSBio-1632 is not publicly available. The following application notes and protocols are based on the reported anti-inflammatory properties of other compounds in the LASSBio series and established methodologies for assessing TNF-α release in macrophages. These guidelines provide a framework for the investigation of this compound's potential effects on TNF-α secretion.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine primarily produced by activated macrophages. It plays a crucial role in the pathogenesis of various inflammatory diseases, making it a key target for therapeutic intervention. The LASSBio series of compounds has been investigated for its anti-inflammatory potential, with several analogues demonstrating inhibition of TNF-α production. This document outlines the protocols to assess the efficacy of this compound in modulating TNF-α release from macrophages, a critical step in characterizing its potential as an anti-inflammatory agent.

Principle of the Assay

This assay quantifies the amount of TNF-α secreted by macrophages in culture following stimulation with an inflammatory agent, typically lipopolysaccharide (LPS). The inhibitory effect of a test compound, such as this compound, is determined by treating the cells with the compound prior to or concurrently with LPS stimulation. The concentration of TNF-α in the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the TNF-α release assay.

Table 1: Effect of this compound on TNF-α Release in LPS-Stimulated Macrophages

| Treatment Group | This compound Conc. (µM) | LPS (100 ng/mL) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α Release |

| Vehicle Control | 0 | - | N/A | |

| LPS Control | 0 | + | 0% | |

| This compound | 0.1 | + | ||

| This compound | 1 | + | ||

| This compound | 10 | + | ||

| This compound | 100 | + |

Table 2: IC50 Determination for this compound Inhibition of TNF-α Release

| Parameter | Value |

| IC50 (µM) | |

| 95% Confidence Interval | |

| R² |

Experimental Protocols

Materials and Reagents

-

Macrophage cell line (e.g., RAW 264.7, J774A.1) or primary macrophages

-

This compound

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Mouse TNF-α ELISA Kit

-

96-well cell culture plates

-

Microplate reader

Protocol 1: TNF-α Release Assay in RAW 264.7 Macrophages

-

Cell Seeding:

-

Culture RAW 264.7 cells in complete medium.

-

Harvest cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

-

Seed 1 x 10^5 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for 1-2 hours at 37°C.

-

-

LPS Stimulation:

-

Prepare a 200 ng/mL solution of LPS in complete medium.

-

Add 100 µL of the LPS solution to the appropriate wells to achieve a final concentration of 100 ng/mL. Add 100 µL of medium to the unstimulated control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection and TNF-α Quantification:

-

Centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell layer.

-

Quantify the TNF-α concentration in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Protocol 2: Isolation and Culture of Primary Peritoneal Macrophages

-

Elicitation of Macrophages:

-

Inject a mouse intraperitoneally with 1 mL of 4% sterile thioglycollate broth.

-

After 3-4 days, euthanize the mouse and harvest the peritoneal cells by lavage with sterile PBS.

-

-

Cell Plating and Culture:

-

Centrifuge the cell suspension, resuspend the pellet in complete medium, and perform a cell count.

-

Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.

-

Incubate for 2-4 hours to allow macrophages to adhere.

-

Wash the wells with warm PBS to remove non-adherent cells.

-

Add fresh complete medium and incubate overnight.

-

-

TNF-α Release Assay:

-

Proceed with the compound treatment, LPS stimulation, and TNF-α quantification as described in Protocol 1.

-

Visualization of Key Pathways and Workflows

Caption: Workflow for assessing this compound's effect on TNF-α release.

Caption: Hypothesized mechanism of this compound in macrophages.

Application Notes and Protocols: Evaluation of LASSBio-1632 in Preclinical Animal Models of Asthma

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed protocols for the evaluation of LASSBio-1632, a novel therapeutic candidate, in established murine models of allergic asthma and acute lung inflammation. These guidelines will facilitate the assessment of the compound's efficacy and mechanism of action.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1][2] Preclinical animal models are essential for understanding the pathophysiology of asthma and for the development of new therapeutic agents.[2][3][4] This document outlines protocols for three widely used animal models to assess the therapeutic potential of this compound: the Ovalbumin (OVA)-induced allergic asthma model, the House Dust Mite (HDM)-induced allergic asthma model, and the Lipopolysaccharide (LPS)-induced acute lung injury model.

Animal Models for this compound Evaluation

Ovalbumin (OVA)-Induced Allergic Asthma Model

The OVA-induced asthma model is a classic and widely used model that mimics the T-helper 2 (Th2) cell-driven inflammatory response seen in allergic asthma.[1][5][6] This model is characterized by eosinophilic airway inflammation, increased serum IgE levels, and airway hyperresponsiveness.[1][7]

Experimental Workflow

References

- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 2. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: LASSBio-1632 in a Lipopolysaccharide-Induced Lung Inflammation Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased pulmonary vascular permeability, edema, and hypoxemia.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to establish experimental models of ALI in animals.[1][2] The intratracheal or intranasal administration of LPS in rodents triggers a robust inflammatory cascade, mimicking key features of clinical ALI, including the infiltration of neutrophils, release of pro-inflammatory cytokines, and lung edema.[2][3][4]

This document provides detailed application notes and protocols for utilizing the LPS-induced lung inflammation model to evaluate the therapeutic potential of LASSBio-1632, a novel compound under investigation for its anti-inflammatory properties. While specific data on this compound is emerging, related compounds from the LASSBio series have demonstrated efficacy in various inflammatory models, often through the modulation of key signaling pathways such as p38 mitogen-activated protein kinase (MAPK) and tumor necrosis factor-alpha (TNF-α) production.[5][6] These protocols will guide researchers in assessing the efficacy of this compound in attenuating LPS-induced lung inflammation.

Proposed Mechanism of Action of this compound

LPS initiates an inflammatory response primarily through the activation of Toll-like receptor 4 (TLR4) on the surface of immune cells, such as alveolar macrophages.[7][8] This activation triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] These pathways lead to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which promote the recruitment of neutrophils into the lungs.[4][7] Furthermore, LPS can activate the NLRP3 inflammasome, a multi-protein complex that processes pro-IL-1β and pro-IL-18 into their mature, active forms, further amplifying the inflammatory response.[11][12]

Based on the known mechanisms of related LASSBio compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by targeting one or more of these key signaling pathways. The experimental protocols outlined below are designed to test this hypothesis.

Caption: Proposed signaling pathways in LPS-induced lung inflammation and potential targets for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for inducing lung inflammation with LPS and assessing the therapeutic effects of this compound.

LPS-Induced Acute Lung Injury in Mice

This protocol describes the intratracheal instillation of LPS to induce acute lung injury in mice.[2][3]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Animal operating table or board

-

22G venous catheter or equivalent

-

Microsyringe

Procedure:

-

Anesthetize the mice using a preferred and approved method.

-

Place the anesthetized mouse in a supine position on the operating board.

-

Make a small midline incision in the neck to expose the trachea.

-

Carefully insert a 22G catheter into the trachea through the vocal cords.

-

Instill 50 µL of LPS solution (e.g., 5 mg/kg body weight dissolved in sterile saline) directly into the lungs via the catheter.[3]

-

Administer 50 µL of air immediately after the LPS instillation to ensure its distribution into the distal airways.[3]

-

Remove the catheter and suture the incision.

-

Allow the mice to recover in a clean cage.

-

Administer this compound at the desired dose and time point (e.g., intraperitoneally 1 hour before or after LPS challenge).

-

Euthanize the mice at a predetermined time point (e.g., 6, 24, or 48 hours) for sample collection.[4]

Caption: Experimental workflow for the LPS-induced lung inflammation model.

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis is crucial for quantifying inflammatory cell infiltration and protein leakage into the alveolar space.[4][13]

Materials:

-

Euthanized mice from the ALI model

-

Sterile phosphate-buffered saline (PBS)

-

1 mL syringes

-

22G catheter

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microplate reader for protein assay

Procedure:

-

Following euthanasia, expose the trachea of the mouse.

-

Insert a catheter into the trachea and secure it.

-

Instill 0.5 mL of sterile, cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS, collecting the fluid each time in the same tube.[2]

-

Centrifuge the collected BALF at 1500 rpm for 10 minutes at 4°C to pellet the cells.[4]

-

Collect the supernatant for cytokine and protein analysis.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total leukocyte count using a hemocytometer after staining with Türk's solution.[4]

-

Perform differential cell counts (neutrophils, macrophages) on cytospin preparations stained with a Wright-Giemsa stain.

-

Measure the total protein concentration in the BALF supernatant using a BCA or Bradford protein assay kit as an indicator of vascular permeability.

Lung Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a quantitative index of neutrophil infiltration.[14][15]

Materials:

-

Lung tissue homogenates

-

Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% HTAB in 50 mM potassium phosphate buffer, pH 6.0)

-

O-dianisidine dihydrochloride

-

Hydrogen peroxide

-

Spectrophotometer

Procedure:

-

Homogenize a weighed portion of the lung tissue in HTAB buffer.[15]

-

Freeze-thaw the homogenate three times and sonicate.

-

Centrifuge the homogenate at 4500 rpm for 45 minutes at 4°C.[15]

-

In a reaction tube, mix the supernatant with potassium phosphate buffer containing O-dianisidine dihydrochloride and hydrogen peroxide.

-

Measure the change in absorbance at 460 nm over time using a spectrophotometer.

-

Express MPO activity as units per milligram of lung tissue.[15]

Quantification of Inflammatory Cytokines